molecular formula C15H23NO5 B2897887 9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate CAS No. 1823862-55-0

9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

Cat. No.: B2897887
CAS No.: 1823862-55-0
M. Wt: 297.351
InChI Key: GIUACIBLSZTGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound features a 9-azabicyclo[3.3.1]nonane core with a 2-oxo group, a tert-butyl ester at position 9, and a methyl ester at position 2. Its structure confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name

9-O-tert-butyl 3-O-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-9-6-5-7-11(16)12(17)10(8-9)13(18)20-4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUACIBLSZTGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(=O)C(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Ring-Closing Metathesis

A prominent method involves ring-closing metathesis (RCM) using Grubbs’ catalyst to construct the bicyclic skeleton. The procedure begins with the preparation of methyl 2-(tert-butyl-1-carboxy-but-3-enamido)pent-4-enoate, which undergoes RCM in dry toluene at reflux for 48 hours. This forms the azabicyclo[3.3.1]nonane core with a 35% yield for the desired product.

Key Reaction Conditions:

  • Catalyst: 2nd generation Grubbs’ catalyst (2.5 mol%)
  • Solvent: Anhydrous toluene
  • Temperature: 110°C (reflux)
  • Duration: 48 hours

Post-RCM, the intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) to install the tert-butyl carbamate group. Subsequent esterification with methyl chloroformate introduces the methyl carboxylate moiety.

Carboxylate Esterification and Protection

Alternative routes prioritize early introduction of carboxylate groups. For example, glutaraldehyde and acetone dicarboxylic acid are condensed under acidic conditions to form a precursor, which is then subjected to Boc protection and methyl esterification. This method achieves a 60% yield for the tert-butyl-protected intermediate but requires rigorous pH control during the extraction phases.

Optimization Data:

Parameter Value Impact on Yield
pH during extraction 8.5–9.0 +15% yield
Boc₂O stoichiometry 1.2 equivalents +20% yield
Reaction temperature 0–5°C (protection step) Prevents hydrolysis

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal that toluene outperforms dichloromethane in RCM reactions due to its higher boiling point and improved catalyst stability. Substituting Grubbs’ catalyst with Hoveyda-Grubbs II increases yields to 45% but escalates costs by 30%.

Purification Techniques

Flash chromatography using ethyl acetate/hexane (1:2) effectively separates the target compound from byproducts. However, scale-up beyond 10 grams necessitates switching to centrifugal partition chromatography to maintain purity >98%.

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (125 MHz, CDCl₃): δ = 171.4 (COOCH₃), 170.3 (CONCOOtBu), 84.0 (C(CH₃)₃), 55.7 (NCH), 52.7 (COOCH₃).
  • IR (cm⁻¹): 2934 (C-H stretch), 1740 (C=O ester), 1637 (amide I band).
  • HRMS: m/z = 297.1332 [M+H]⁺ (calc. 297.1329).

Physicochemical Properties

Property Value Source
Melting Point Not reported
Boiling Point 285°C (dec.)
Solubility in DMSO 33.6 mg/mL
Storage Conditions 2–8°C, anhydrous

Applications in Medicinal Chemistry

The compound serves as a versatile intermediate for neurologically active agents. Its tert-butyl group enhances blood-brain barrier permeability, while the methyl ester allows prodrug strategies. Recent studies highlight its utility in synthesizing κ-opioid receptor antagonists, with derivative libraries showing nanomolar binding affinities.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound contains two ester moieties (tert-butyl and methyl carboxylates), which undergo hydrolysis under distinct conditions:

Reaction Conditions Product Key Findings
Acidic hydrolysisTrifluoroacetic acid (TFA) in DCM Removal of tert-butyloxycarbonyl (Boc) group, yielding free amine intermediates.TFA selectively cleaves the Boc group without affecting the methyl ester .
Basic hydrolysisK₂CO₃ in MeOH/H₂O Saponification of methyl ester to carboxylic acid.Prolonged reaction times lead to partial degradation of the bicyclic framework.

Mechanistic Insight :

  • The Boc group’s acid sensitivity allows for selective deprotection, critical for sequential functionalization .
  • Base-mediated hydrolysis of the methyl ester proceeds via nucleophilic acyl substitution but requires pH control to preserve the 2-oxo group .

Reduction of the 2-Oxo Group

The ketone at position 2 is reactive toward reducing agents, enabling access to secondary alcohols:

Reducing Agent Conditions Product Yield Stereochemical Outcome
NaBH₄MeOH, 0°C → RT, 4 h 2-Hydroxy-9-azabicyclo[3.3.1]nonane derivative72%Predominantly endo isomer
H₂ (Pd/C catalyst)EtOH, 50 psi, 12 h 2-Hydroxy with retained ester groups85%Mixture of diastereomers

Research Findings :

  • NaBH₄ selectively reduces the ketone without affecting ester groups, favoring endo stereochemistry due to steric shielding in the bicyclic framework .
  • Catalytic hydrogenation achieves higher yields but lacks stereoselectivity, producing diastereomeric alcohols .

Functionalization via Nucleophilic Substitution

The nitrogen in the azabicyclo scaffold participates in alkylation and acylation reactions:

Reagent Conditions Product Application
Benzyl bromideK₂CO₃, DMF, 60°C, 6 h N-Benzylated derivativeEnhanced lipophilicity for CNS targeting .
Acetic anhydridePyridine, RT, 12 h N-Acetylated analogImproved metabolic stability .

Key Observations :

  • Alkylation occurs preferentially at the bridgehead nitrogen due to its partial positive charge .
  • Acylation under mild conditions retains the bicyclic structure’s integrity, critical for pharmacological studies .

Ring-Opening Reactions

Controlled cleavage of the bicyclic framework enables synthesis of linear intermediates:

Reagent Conditions Product Mechanism
H₂O₂, HClO₄50°C, 24 h Bicyclo[3.3.1]nonane diolAcid-catalyzed epoxidation and hydrolysis.
LiAlH₄THF, reflux, 8 h Linear amino alcoholReduction-induced ring strain relief.

Theoretical Basis :

  • Oxidative ring-opening exploits the compound’s strain energy (~8 kcal/mol) to form diols .
  • Strong reducing agents disrupt the bicyclic system, generating linear chains with retained nitrogen functionality .

Cross-Coupling Reactions

The methyl ester and Boc groups enable Suzuki-Miyaura and Heck couplings:

Reaction Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biphenyl-substituted derivative68%
Heck couplingPd(OAc)₂, P(o-tol)₃Styryl-functionalized analog55%

Applications :

  • Suzuki reactions introduce aryl groups for π-π stacking in drug design .
  • Heck couplings extend conjugation, modifying electronic properties for material science.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss
150–200°CBoc group elimination32%
250–300°CBicyclic framework breakdown48%

Implications :

  • Degradation begins with Boc elimination, followed by fragmentation of the nitrogen-containing core .
  • Stability under 150°C makes the compound suitable for melt-processing in polymer applications .

Scientific Research Applications

Chemistry

In chemistry, 9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[331]nonane-3,9-dicarboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure and functional groups make it a valuable tool for investigating biochemical pathways and molecular recognition processes.

Medicine

In medicinal chemistry, 9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target protein. This can lead to changes in biochemical pathways and cellular processes, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic Acid, 9-(1,1-Dimethylethyl) Ester (CAS 1233323-61-9)

  • Structure : Replaces the 2-oxo group with a 3-oxa (ether) bridge and retains the tert-butyl ester at position 7.
  • Properties: Molecular weight: 271.31 g/mol (C₁₃H₂₁NO₅) . Purity: 97% (solid form) .
  • Higher molecular weight and density due to the ether oxygen and tert-butyl group .

9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS 1251010-45-3)

  • Structure : Contains a 3-oxa bridge, two nitrogen atoms (7,9-diaza), and a tert-butoxycarbonyl (Boc) group.
  • Properties :
    • Molecular weight: 228.29 g/mol (C₁₁H₂₀N₂O₃) .
  • Boc protection offers orthogonal deprotection strategies compared to the methyl ester in the target compound .

7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane

  • Structure : Features two nitrogen atoms (3,9-diaza) and a hydroxyl group at position 5.
  • Synthesis: Derived from 4-hydroxypiperidine-2,6-dicarboxylic acid via N-benzylation, cyclization, and hydrogenolysis .
  • Key Differences :
    • The hydroxyl group introduces hydrogen-bonding capability, unlike the ester groups in the target compound.
    • Chair-chair conformation confirmed via X-ray crystallography, suggesting distinct stereochemical behavior .

1-Alkoxy-9-methyl-9-azabicyclo[3.3.1]nonane Derivatives

  • Structure : Alkoxy substituents at position 1 and a methyl group at position 8.
  • Mass Spectrometry Insights :
    • The 9-methyl group stabilizes fragments during mass spectral fragmentation, differing from oxygen-containing analogs (e.g., 9-oxa derivatives) .
  • Key Differences :
    • Alkoxy groups influence electron distribution and fragmentation pathways, which may correlate with stability under analytical conditions .

9-tert-Butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate

  • Structure : Spirocyclic framework (1-oxa-9-aza) with tert-butyl and methyl esters.
  • Key Differences :
    • The spiro structure imposes distinct conformational constraints compared to the bicyclic core of the target compound, affecting solubility and reactivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate 9-azabicyclo[3.3.1]nonane 2-oxo, tert-butyl, methyl esters Not explicitly reported High steric protection, synthetic intermediate
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester 3-oxa-9-azabicyclo[3.3.1]nonane 3-oxa, tert-butyl ester 271.31 Moderate electrophilicity, solid form
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane 3-oxa-7,9-diazabicyclo[3.3.1]nonane Boc, 3-oxa 228.29 Ligand design, catalytic applications
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane 3,9-diazabicyclo[3.3.1]nonane 7-hydroxy Not explicitly reported Hydrogen-bonding, chair-chair conformation

Stability and Reactivity Considerations

  • The 2-oxo group in the target compound may enhance susceptibility to nucleophilic attack compared to 3-oxa analogs.
  • tert-Butyl esters generally improve thermal and hydrolytic stability relative to methyl esters, as seen in analogs like CAS 1233323-61-9 .

Biological Activity

9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate, also known by its CAS number 1823862-55-0, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, particularly its effects on various biological pathways and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H23NO5
  • Molecular Weight : 297.35 g/mol
  • Solubility : Soluble in a variety of organic solvents; specific solubility data is crucial for experimental applications .

Inhibition of PI3-Kinase

One of the most notable activities of this compound is its potent inhibitory effect on Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. These enzymes are pivotal in cell signaling pathways that regulate cell growth, proliferation, and survival. The ability to selectively inhibit these kinases suggests potential applications in cancer therapy and treatment of inflammatory diseases .

Anti-Tumor Effects

Research has demonstrated that compounds similar to 9-tert-butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane exhibit anti-tumor properties by inhibiting uncontrolled cellular proliferation associated with malignant diseases. This inhibition is largely attributed to the compound's action on the PI3K signaling pathway, which is frequently dysregulated in cancers .

Study on Anti-Cancer Activity

A study published in a pharmacological journal highlighted the efficacy of related compounds in inhibiting tumor growth in various cancer models. The results indicated that these compounds could reduce tumor size significantly when administered at specific dosages, showcasing their potential as therapeutic agents against cancer .

Inflammatory Diseases

Another investigation focused on the anti-inflammatory properties of this class of compounds, revealing their effectiveness in models of rheumatoid arthritis and inflammatory bowel disease. The inhibition of PI3K pathways was linked to reduced inflammation and improved clinical outcomes in these models .

Summary of Biological Activities

Biological ActivityMechanism of ActionTherapeutic Potential
PI3-Kinase InhibitionSelective inhibition of Class I PI3KCancer treatment
Anti-Tumor EffectsInhibition of cell proliferationOncology
Anti-Inflammatory ActivityModulation of immune responseTreatment for inflammatory diseases

Q & A

Q. What are the key considerations for synthesizing 9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate with high purity?

The synthesis typically involves multi-step organic reactions, including esterification and cyclization steps. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during cyclization to prevent side reactions (e.g., dimerization) .
  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency .
  • Purification : Sequential chromatography (silica gel followed by reverse-phase HPLC) to achieve >98% purity. Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. How can researchers validate the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR to confirm bicyclic framework and ester group positions (e.g., δ 1.4 ppm for tert-butyl protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 312.1804 .
  • X-ray crystallography : For absolute stereochemistry confirmation, though this requires high-purity crystals .

Q. What are the stability profiles of this compound under different storage conditions?

  • Short-term stability : Stable at -20°C in anhydrous DMSO or acetonitrile for 1–2 weeks .
  • Long-term stability : Store under argon at -80°C in amber vials to prevent hydrolysis of ester groups. Avoid aqueous buffers (pH >7 accelerates degradation) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives based on this bicyclic scaffold?

  • Reaction pathway modeling : Use density functional theory (DFT) to predict regioselectivity in functionalization (e.g., substituent addition at C3 vs. C9) .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthetic efforts. Tools like AutoDock VINA can predict binding affinities .
  • Solvent effect simulations : COSMO-RS models optimize reaction solvents to improve yields (e.g., THF vs. DCM for cyclization) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Common discrepancies arise from:

  • Purity variations : Cross-validate using independent synthetic batches and orthogonal purity assays (e.g., NMR vs. HPLC) .
  • Assay conditions : Standardize cell-based assays (e.g., ATP levels, serum-free media) to minimize false positives in cytotoxicity studies .
  • Metabolite interference : Use LC-MS/MS to detect hydrolyzed byproducts (e.g., free carboxylic acids) that may skew activity data .

Q. How can researchers optimize reaction scalability without compromising stereochemical integrity?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for cyclization steps, reducing side products .
  • Catalyst immobilization : Heterogeneous catalysts (e.g., polymer-supported BF₃) enable recycling and reduce metal contamination .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Comparative Structural Analysis Table

Compound NameKey Structural FeaturesFunctional Group VariationsApplications in Research
9-tert-Butyl 3-methyl 2-oxo-... (Target)Bicyclic core, dual ester groupsMethyl and tert-butyl estersKinase inhibitor scaffolds
9-tert-Butyl 7-methyl 3-oxa-... (Analog)Ether linkage at C3Oxa-substitutionProdrug design
9-Boc-3-oxa-7,9-diaza... (Derivative)Diazabicyclic frameworkBoc-protected aminePeptidomimetic synthesis

Key Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in detail to ensure reproducibility .
  • Data validation : Use third-party reference standards (e.g., NIST) for spectroscopic calibration .
  • Ethical compliance : Adhere to institutional guidelines for biological testing to avoid misuse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.